![molecular formula C8H8N4O B2837304 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1248096-13-0](/img/structure/B2837304.png)
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
The compound “3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol” is a heterocyclic building block . It has the empirical formula C7H12N2O and a molecular weight of 140.18 . It’s usually available in liquid form .
Molecular Structure Analysis
The InChI code for “3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol” is 1S/C7H12N2O/c1-9-6-7(5-8-9)3-2-4-10/h5-6,10H,2-4H2,1H3 . This can be used to generate the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound “3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol” is usually available in liquid form . The compound “3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]propanoic acid” has a molecular weight of 197.19 .
Scientific Research Applications
- The compound’s green fluorescence (with a maximum at 514 nm) makes it interesting for OLED applications .
Organic Light-Emitting Diodes (OLEDs)
Photovoltaic Devices
Dual Kinase Inhibition
Regioselective Nucleophilic Aromatic Substitution
Safety and Hazards
properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-4-6(3-10-12)8-7(5-13)2-9-11-8/h2-5H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPWUJIDANYCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NN2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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